

Application Note: Quantification of 12-Deoxywithastramonolide using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: 12-Deoxywithastramonolide

Cat. No.: B600304

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 12-Deoxywithastramonolide, a key bioactive withanolide found in Withania somnifera (Ashwagandha). The described method is simple, accurate, and suitable for the analysis of 12-Deoxywithastramonolide in plant extracts and finished products, making it an essential tool for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and an aqueous buffer, with detection at 230 nm. Full validation was performed in accordance with ICH guidelines, demonstrating excellent linearity, precision, and accuracy.

Introduction

12-Deoxywithastramonolide is a significant bioactive steroidal lactone belonging to the withanolide class, predominantly isolated from Withania somnifera.[1][2] It has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2][3] As research into the pharmacological effects of this compound intensifies, the need for a reliable and accurate analytical method for its quantification is paramount for ensuring the quality and consistency of raw materials and finished products.



This application note presents a validated HPLC-UV method that provides a straightforward and reproducible approach for the quantitative analysis of **12-Deoxywithastramonolide**.

Experimental

Instrumentation and Chemicals

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- Column: Gemini, Phenomenex C18 (250mm x 4.6mm, 5 μm) or equivalent.[4]
- · Chemicals and Reagents:
 - 12-Deoxywithastramonolide reference standard (purity ≥98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ammonium acetate (analytical grade)
 - Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A reversed-phase HPLC method was employed for the separation and quantification of **12-Deoxywithastramonolide**. The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions



Parameter	Condition
Column	Gemini, Phenomenex C18 (250mm x 4.6mm, 5 μm)[4]
Mobile Phase A	10 mM Ammonium Acetate in Water[4][5]
Mobile Phase B	Acetonitrile[4][5]
Gradient Program	See Table 2
Flow Rate	1.0 mL/min[4][5]
Column Temperature	40°C[4][5]
Detection Wavelength	230 nm[4][5][6]
Injection Volume	20 μL[5]
Run Time	25 minutes[4]

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase B (Acetonitrile)	
0 - 5	Linear gradient from 80% to 60%	
5 - 6	60%	
6 - 20	Linear gradient from 60% to 20%	
20 - 23	Linear gradient from 20% to 80%	
23 - 25	80% (hold)	

Note: A longer elution program can be employed to ensure the elution of all components and prevent carry-over.[5]

Protocols Standard Solution Preparation



- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 12-Deoxywithastramonolide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of water and methanol (4:6 v/v) to achieve concentrations in the range of 1-10 μg/mL.[4][5]

Sample Preparation (from Plant Material)

- Extraction: Accurately weigh 1 g of finely powdered plant material (e.g., Withania somnifera
 root) and extract with 3 x 3 mL of methanol by sonication for 10 minutes for each extraction.
 [7]
- Combine and Centrifuge: Combine the extracts and centrifuge at 3000 rpm for 10 minutes.
- Dilute: Transfer the supernatant to a 10 mL volumetric flask and dilute to volume with methanol.[7]
- Filter: Filter the final solution through a 0.45 μ m membrane filter prior to injection into the HPLC system.[5][7]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 3: Linearity Data for **12-Deoxywithastramonolide**

Concentration Range (μg/mL)	Regression Equation	Correlation Coefficient (r²)
1 - 10	y = mx + c	> 0.999[4]

Table 4: Precision Data for **12-Deoxywithastramonolide**



Precision Type	% RSD	Acceptance Criteria
Intra-day Precision	< 2%	≤ 2%
Inter-day Precision	< 2%[4]	≤ 2%

Table 5: Accuracy (Recovery) Data for 12-Deoxywithastramonolide

Spiked Level	Mean Recovery (%)	% RSD
Low	99.13 - 100.75[4]	< 2%
Medium	99.13 - 100.75[4]	< 2%
High	99.13 - 100.75[4]	< 2%

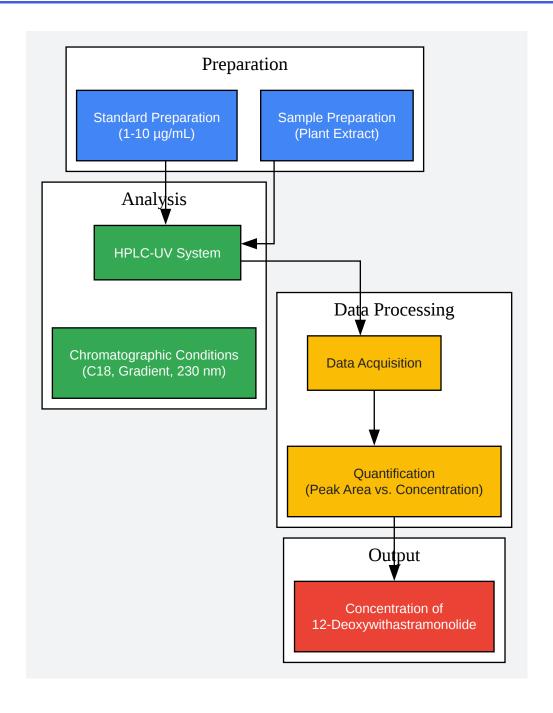
Results and Discussion

The developed HPLC-UV method provides excellent separation of 12-

Deoxywithastramonolide from other components in the sample matrix. The UV spectrum of **12-Deoxywithastramonolide** shows a maximum absorption at approximately 230 nm, which was chosen as the detection wavelength for optimal sensitivity and specificity.[4][5] The method demonstrated excellent linearity over the concentration range of 1-10 μg/mL with a correlation coefficient greater than 0.999.[4] The precision of the method was confirmed by low relative standard deviation (%RSD) values for both intra-day and inter-day analyses, which were well within the acceptable limit of 2%.[4] The accuracy of the method was established through recovery studies, with mean recovery values between 99.13% and 100.75%.[4]

Diagrams





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Caption: Experimental workflow for the quantification of **12-Deoxywithastramonolide**.

Conclusion

The HPLC-UV method described in this application note is a reliable, precise, and accurate tool for the quantification of **12-Deoxywithastramonolide** in various samples. The detailed protocol



and validated performance metrics make this method highly suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries.

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